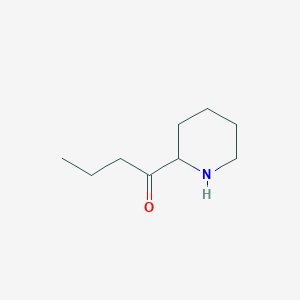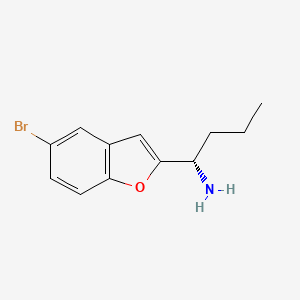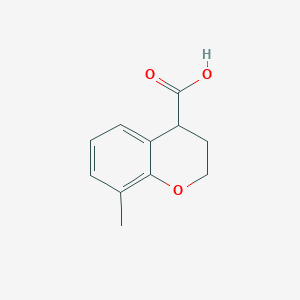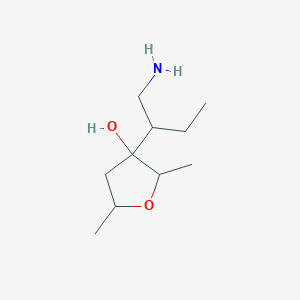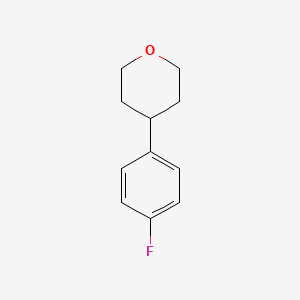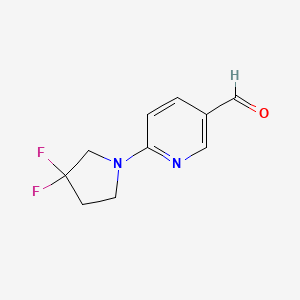
6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H10F2N2O and a molecular weight of 212.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluoropyrrolidine group and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde involves several steps. One common synthetic route includes the reaction of 3,3-difluoropyrrolidine with pyridine-3-carbaldehyde under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the synthesis can be scaled up by optimizing reaction conditions and using larger quantities of reagents.
Analyse Chemischer Reaktionen
6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the difluoropyrrolidine group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the regulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde: This compound lacks the difluorinated pyrrolidine group, which may result in different chemical and biological properties.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: This compound contains a boronic acid group instead of an aldehyde group, leading to different reactivity and applications.
The uniqueness of this compound lies in its difluorinated pyrrolidine group, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H10F2N2O |
|---|---|
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
6-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H10F2N2O/c11-10(12)3-4-14(7-10)9-2-1-8(6-15)5-13-9/h1-2,5-6H,3-4,7H2 |
InChI-Schlüssel |
NIRDXGDHWRBQES-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(F)F)C2=NC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


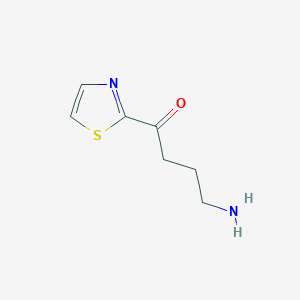
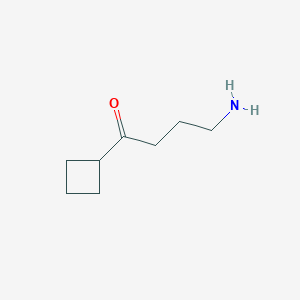
![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol](/img/structure/B13175126.png)
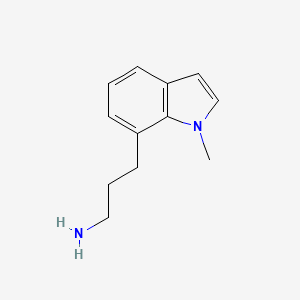
![3-[(2,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13175136.png)
![(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13175145.png)


